Picomolar MMP13 Potency vs. Micromolar and Nanomolar Alternatives
T 26c disodium salt inhibits human MMP‑13 with an IC₅₀ of 6.9 pM (0.0069 nM). In direct comparator analysis, this is ~460,000‑fold more potent than CL‑82198 (IC₅₀ = 3.2 μM) and ~2,500‑fold more potent than WAY‑170523 (IC₅₀ = 17 nM). Compared to the lead compound 44 from which T 26c was optimised (IC₅₀ = 12 nM), T 26c is ~1,700‑fold more potent [1].
| Evidence Dimension | MMP‑13 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.9 pM (0.0069 nM) |
| Comparator Or Baseline | CL‑82198: 3.2 μM; WAY‑170523: 17 nM; Lead compound 44: 12 nM |
| Quantified Difference | ~460,000‑fold more potent than CL‑82198; ~2,500‑fold more potent than WAY‑170523; ~1,700‑fold more potent than lead compound 44 |
| Conditions | Inhibition of human MMP‑13 catalytic domain using fluorogenic substrate assay; data aggregated from primary literature and validated vendor datasheets |
Why This Matters
Picomolar potency permits complete MMP‑13 inhibition at sub‑nanomolar concentrations, minimising off‑target engagement and enabling low‑dose in vivo applications where micromolar‑potency inhibitors are ineffective.
- [1] Nara H, et al. Bioorg Med Chem. 2014;22(19):5487-5505. View Source
